N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
Description
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a benzothiazole-derived compound featuring a planar, conjugated system with a 6-bromo and 3-ethyl substituent on the dihydrobenzothiazole ring and a 3,5-dimethoxybenzamide group attached via an imine linkage. Its synthesis likely involves condensation reactions between functionalized benzothiazole precursors and substituted benzamides, with crystallization and structural validation performed using tools like SHELXL and ORTEP for Windows . The bromo and ethyl groups may enhance lipophilicity and steric bulk, while the dimethoxybenzamide moiety could influence electronic properties and hydrogen-bonding interactions, as discussed in Etter’s graph set analysis .
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-4-21-15-6-5-12(19)9-16(15)25-18(21)20-17(22)11-7-13(23-2)10-14(8-11)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDOQWFCRVEGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves a multi-step process:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Bromination: The next step is the bromination of the benzothiazole ring. This is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Formation of the Benzamide: The final step involves the coupling of the brominated and ethylated benzothiazole with 3,5-dimethoxybenzoic acid or its derivative under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide are compared below with analogous benzothiazole derivatives and benzamide-containing compounds (Table 1).
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations
Substituent Effects on Lipophilicity and Bioactivity: The 6-bromo and 3-ethyl groups in the target compound increase molecular weight (Br: 79.9 g/mol) and lipophilicity (logP ~3.5 estimated), compared to simpler derivatives like N-(benzothiazole-2-yl)-2-phenylacetamide (logP ~2.8). Bromine’s electron-withdrawing nature may enhance electrophilic interactions in biological targets . 3,5-Dimethoxybenzamide provides two methoxy groups at meta positions, likely improving solubility in polar solvents compared to non-polar analogs (e.g., 2-phenylacetamide derivatives). This aligns with trends observed in Isoxaben, where dimethoxy groups enhance herbicidal activity .
Hydrogen-Bonding and Crystal Packing :
- The imine linkage in the target compound may facilitate intermolecular hydrogen bonding with NH or carbonyl groups, akin to patterns observed in sulfonamide derivatives synthesized via TEA-mediated reactions . Such interactions could stabilize crystal structures, as analyzed using graph set theory .
Biological Relevance: Benzothiazoles with halogen substituents (e.g., bromo, chloro) often exhibit enhanced bioactivity. For instance, Propanil’s 3,4-dichlorophenyl group is critical for herbicidal action , while the target compound’s bromo group may confer similar target-binding advantages. This is observed in agrochemicals like Isoxaben, where bulky substituents prolong activity .
Synthetic and Analytical Considerations :
- The target compound’s synthesis likely parallels methods for ethyl bromoacetate-derived sulfonamides , with structural confirmation via SHELX-refined crystallography . Similar derivatives in were characterized using ORTEP-generated diagrams .
Biological Activity
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on various studies and findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Benzothiazole core : Provides a heterocyclic framework known for various biological activities.
- Dimethoxybenzamide group : Enhances solubility and bioavailability.
- Bromo and ethyl substituents : May influence the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzothiazole derivatives. For instance:
- A series of benzothiazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria .
- The compound's structural analogs have shown varying degrees of effectiveness against fungal strains, suggesting a broad spectrum of antimicrobial activity.
Anti-inflammatory Properties
Research indicates that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammation:
- Some derivatives have demonstrated selectivity for COX-2 over COX-1, indicating potential use in treating inflammatory conditions without the typical side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The benzothiazole scaffold has been linked to anticancer activity:
- Compounds related to this compound have been tested for cytotoxic effects on various cancer cell lines. Results showed promising inhibition of cell proliferation .
Study 1: Synthesis and Characterization
A study focused on synthesizing various benzothiazole derivatives, including the compound . The synthesized compounds were characterized using spectroscopic techniques and evaluated for their biological activities .
Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial activities of several substituted benzothiazoles. The findings indicated that certain compounds exhibited potent activity against both bacterial and fungal strains, reinforcing the potential of this class of compounds in developing new antimicrobial agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
